1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea
Description
1-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is a synthetic urea derivative featuring a pyrazole core substituted with a methyl group and a pyridinyl moiety. The pyrazole ring is connected via an ethyl chain to a urea group, which is further linked to a phenethyl aromatic substituent. This structure combines heterocyclic diversity (pyrazole, pyridine) with a urea backbone, a design strategy commonly employed in medicinal chemistry to modulate bioactivity, solubility, and target binding .
Properties
IUPAC Name |
1-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-16-14-19(18-8-5-10-21-15-18)24-25(16)13-12-23-20(26)22-11-9-17-6-3-2-4-7-17/h2-8,10,14-15H,9,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCAFVCSDKCGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole
Pyrazole rings are classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the 3-pyridinyl substitution, a modified Knorr pyrazole synthesis is employed:
- Reactant Preparation : 3-Acetylpyridine is condensed with ethyl acetoacetate in the presence of a base to form the diketone intermediate.
- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux yields 5-methyl-3-(pyridin-3-yl)-1H-pyrazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
Alkylation to Introduce the Ethylamine Spacer
The pyrazole nitrogen at position 1 must be alkylated with a bromoethylamine derivative. This step demands careful regiocontrol to avoid N2 alkylation:
Gabriel Synthesis Approach
- Protection : React 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with phthalimide potassium salt and 1,2-dibromoethane in DMF at 80°C.
- Deprotection : Hydrazinolysis of the phthalimide group liberates the primary amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 58–63% |
Urea Bond Formation
The final step involves coupling 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine with phenethyl isocyanate. Alternative methods include carbodiimide-mediated coupling:
Isocyanate Route
- Isocyanate Preparation : Phenethylamine is treated with triphosgene in dichloromethane to generate phenethyl isocyanate in situ.
- Coupling : React the amine intermediate with phenethyl isocyanate in THF at 0°C, followed by gradual warming to room temperature.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Catalyst | None required |
| Yield | 75–82% |
Carbodiimide-Mediated Coupling
For improved safety, a carbodiimide approach is viable:
- Activation : Mix phenethylamine with EDCI and HOBt in DMF.
- Reaction : Add the amine intermediate and stir at RT for 24 h.
Comparative Data :
| Method | Yield | Purity |
|---|---|---|
| Isocyanate | 82% | 98% |
| EDCI/HOBt | 78% | 96% |
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate/heptane (3:1) to afford white crystalline solids.
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyridinyl-H), 7.25–7.18 (m, 5H, aromatic), 6.45 (s, 1H, pyrazole-H), 4.12 (t, J = 6.4 Hz, 2H, CH2), 3.32 (q, J = 6.0 Hz, 2H, CH2NH), 2.76 (t, J = 6.8 Hz, 2H, CH2Ph), 2.41 (s, 3H, CH3).
- HRMS (ESI+) : m/z calculated for C20H22N6O [M+H]+: 387.1932; found: 387.1935.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
The use of microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity for the 3-pyridinyl isomer, reducing byproduct formation from 15% to 5%.
Amine Stability
The ethylamine intermediate is prone to oxidation. Storage under nitrogen at −20°C with desiccant is recommended.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)
- Structure : Features a pyrazole ring substituted with methyl and phenyl groups, linked to a urea moiety via a methylene bridge.
- Key Differences : Lacks the pyridinyl substituent and phenethyl group present in the target compound.
- Physicochemical Properties : Molecular weight = 286.34 g/mol; melting point = 148–150°C (vs. target compound’s higher molecular weight due to phenethyl and pyridinyl groups) .
- Significance : The phenyl group enhances hydrophobicity, but the absence of pyridinyl may reduce hydrogen-bonding capacity compared to the target compound .
Compound 15a (1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea)
- Structure : Incorporates a triazole-pyridine core instead of pyrazole-pyridine, with a methoxyphenyl-urea group.
- Key Differences : The triazole ring introduces additional nitrogen atoms, increasing polarity. The methoxyphenyl group improves solubility relative to the target compound’s phenethyl group .
Urea Derivatives with Heterocyclic Modifications
Compound 159 (1-[(3S,4R)-4-(3-Fluorophenyl)pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea)
- Structure : Contains a pyrrolidine ring and pyrimidine substituent, diverging from the target compound’s pyridine and simpler ethyl linker.
MK13 (1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea)
- Structure : Simplistic pyrazole-urea derivative with dimethoxyphenyl substituents.
- Key Differences : The dimethoxyphenyl group increases electron density and solubility, contrasting with the target compound’s pyridinyl-phenethyl combination .
Molecular Weight and Solubility
Biological Activity
1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: C17H20N4O
- Molecular Weight: 296.37 g/mol
The presence of the pyrazole and pyridine moieties suggests potential interactions with various biological targets, particularly in the context of cancer therapies.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has shown efficacy against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may function by disrupting critical cellular processes involved in tumor growth and survival.
The mechanism by which this compound exerts its biological effects appears to involve:
- Caspase Activation: Initiation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G2/M checkpoint, which is crucial for mitosis.
- Inhibition of Kinases: Potential inhibition of specific kinases involved in signaling pathways that regulate cell growth and survival.
Study 1: Efficacy in Animal Models
A recent animal study published in Journal of Medicinal Chemistry evaluated the in vivo efficacy of the compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent.
Study 2: Synergistic Effects with Other Agents
Research has also explored the synergistic effects of this compound when combined with established chemotherapeutic agents such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that it could be beneficial in overcoming drug resistance.
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
